4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-fluoro-N-(2-pyrazol-1-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4S/c13-9-3-1-4-10-11(9)16-12(18-10)14-6-8-17-7-2-5-15-17/h1-5,7H,6,8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENWUUPJFXABEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NCCN3C=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Amino-4-fluorobenzothiazole Core
- A common route to benzothiazoles involves the cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or aldehydes.
- The fluorine substituent at the 4-position can be introduced via starting materials such as 4-fluoro-2-aminothiophenol or by electrophilic fluorination of the benzothiazole ring.
- For example, 2-amino-6-thiocyanatobenzothiazole intermediates can be synthesized by reacting aniline derivatives with bromine and ammonium thiocyanate in acetic acid, followed by further functionalization.
Introduction of the 2-(1H-pyrazol-1-yl)ethyl Side Chain
- The 2-amino group on the benzothiazole can be alkylated with 2-(1H-pyrazol-1-yl)ethyl halides or tosylates under basic conditions.
- Alternatively, nucleophilic substitution of a 2-chloro-benzothiazole intermediate with 2-(1H-pyrazol-1-yl)ethylamine is feasible.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) with bases like potassium carbonate to facilitate substitution.
Typical Reaction Conditions
- Solvents: Ethanol, DMF, or acetonitrile are commonly used depending on the step.
- Catalysts/Bases: Piperidine, potassium carbonate, or other mild bases facilitate condensation and substitution reactions.
- Temperature: Reactions are generally conducted at moderate temperatures (room temperature to 100 °C) to optimize yields and minimize side reactions.
- Purification: Crystallization, column chromatography, or MPLC (medium-pressure liquid chromatography) are employed to isolate and purify the final compound.
Representative Synthetic Scheme (Conceptual)
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 4-fluoro-2-aminothiophenol + appropriate aldehyde or acid derivative | Acidic or basic medium, heat | 4-fluoro-1,3-benzothiazole core |
| 2 | 4-fluoro-1,3-benzothiazole derivative + 2-(1H-pyrazol-1-yl)ethyl halide or amine | DMF, K2CO3, 60–100 °C | 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine |
Research Findings and Optimization
- Yield Optimization: Use of anhydrous conditions and dry solvents improves nucleophilic substitution efficiency.
- Selectivity: The presence of the fluorine atom influences electronic properties, necessitating careful control of reaction parameters to avoid side reactions.
- Catalyst Choice: Piperidine and other secondary amines can catalyze Knoevenagel condensations and cyclizations in related benzothiazole syntheses, but for this compound, base-mediated substitution is preferred.
- Purity and Characterization: Final products are characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Table of Related Benzothiazole Syntheses
| Compound | Key Intermediate | Substitution Strategy | Solvent | Base/Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| This compound | 4-fluoro-2-aminobenzothiazole | Nucleophilic substitution with 2-(1H-pyrazol-1-yl)ethyl halide | DMF | K2CO3 | 60–75 | Requires anhydrous conditions |
| 2-amino-6-thiocyanatobenzothiazole (precursor) | Aniline + bromine + ammonium thiocyanate | Cyclization | Acetic acid | None | 70–80 | Intermediate for benzothiazole derivatives |
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or pyrazole positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Substituted benzothiazoles and pyrazoles.
Scientific Research Applications
4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of N-substituted benzothiazol-2-amines. Key structural analogues include:
Physicochemical Properties
- Solubility : The pyrazole-ethylamine side chain may enhance aqueous solubility compared to pyridine-methyl analogues due to increased hydrogen-bonding capacity .
- Melting Point: Fluorinated benzothiazoles (e.g., mp 108–110°C for N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine ) typically exhibit higher melting points than non-halogenated derivatives due to stronger intermolecular interactions.
Biological Activity
4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11FN4S. The presence of the pyrazole and benzothiazole moieties contributes to its biological activity, particularly in targeting various enzymes and receptors.
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. Here are some key mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can act as a ligand for various receptors, altering signaling pathways that regulate cellular functions.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related pyrazole derivatives:
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Studies : In a study examining the compound's effect on breast cancer cell lines, it was found to significantly inhibit cell growth through apoptosis induction and cell cycle arrest at the G2/M phase. This was linked to the downregulation of cyclin B1 and upregulation of p53 levels.
- Anti-inflammatory Effects : Research indicated that the compound reduced lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent by inhibiting the NF-kB pathway.
- Antimicrobial Activity : A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole or pyrazole rings can lead to enhanced potency or selectivity for specific targets.
Key Findings:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to certain receptors.
- Alkyl Chain Variation : Changes in the length or branching of the ethyl chain can affect pharmacokinetic properties such as absorption and distribution.
Q & A
Basic Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the benzothiazole (δ 7.2–8.5 ppm) and pyrazole (δ 6.5–7.0 ppm) moieties. Discrepancies in integration ratios may indicate byproducts .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 317.08).
Advanced Question - X-ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between benzothiazole and pyrazole rings (e.g., 6.5–34.0° deviations observed in similar structures) .
- Elemental Analysis : Validates C, H, N, S content (e.g., C: 60.5%, H: 4.1%, N: 17.6%, S: 10.1%) to detect impurities .
How should researchers design biological assays to evaluate its pharmacological potential?
Basic Question
- In Vitro Antimicrobial Assays : Use broth microdilution (MIC ≤ 16 µg/mL) against S. aureus and E. coli to compare with fluoro-benzothiazole analogs .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ < 50 µM) .
Advanced Question - Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) to predict binding to HIV-1 protease (ΔG ≈ -9.5 kcal/mol) or cyclooxygenase-2 (COX-2) .
- Contradiction Analysis : If antifungal activity contradicts literature (e.g., low efficacy against C. albicans), assess substituent effects via 3D-QSAR models .
What computational strategies can predict its reactivity and interaction with biological targets?
Advanced Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study fluorine’s electron-withdrawing effects on benzothiazole’s aromaticity .
- Molecular Dynamics Simulations : Simulate ligand-protein stability (e.g., 100 ns MD runs for PDE4B inhibition) to identify key residues (e.g., Phe446, Tyr329) .
- ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability (CNS < -2) to prioritize analogs .
How can structure-activity relationship (SAR) studies improve its bioactivity?
Advanced Question
- Substituent Variation : Replace the 4-fluoro group with Cl or CF₃ to enhance lipophilicity. Modify the ethyl linker to a propyl chain for increased flexibility .
- Pyrazole Ring Modifications : Introduce methyl or phenyl groups at pyrazole’s N1 position to test steric effects on target binding .
- Data-Driven SAR : Use ICReDD’s feedback loop to correlate synthetic feasibility (e.g., step economy) with bioactivity trends .
What methodologies assess its stability under varying experimental conditions?
Basic Question
- pH Stability : Incubate in buffers (pH 1–13) for 24h; monitor degradation via HPLC (e.g., t₁/₂ = 8h at pH 7.4) .
- Thermal Analysis : TGA/DSC identifies decomposition points (>200°C) .
Advanced Question - Photostability : Expose to UV light (λ = 254 nm) and quantify isomerization using circular dichroism .
How can researchers resolve regioselectivity challenges in its synthesis?
Advanced Question
- Directing Groups : Introduce a nitro group at benzothiazole’s C6 to steer coupling to the ethyl-pyrazole moiety .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature (e.g., 60°C vs. 120°C) to favor desired regioisomers .
- Crystallography-Guided Design : Compare crystal packing (e.g., π-π interactions in molecule A vs. B) to predict dominant pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
